molecular formula C19H15ClFN3O2 B2922513 2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921804-12-8

2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2922513
CAS RN: 921804-12-8
M. Wt: 371.8
InChI Key: UVWDFRARXQUEPZ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized various compounds structurally related to "2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide," exploring their potential in antimicrobial and antifungal activities. For instance, novel benzamide derivatives have been developed, showing promise as antimicrobial agents against a range of bacterial and fungal pathogens. The incorporation of electron-withdrawing groups like fluorine, bromine, and chlorine has been found to enhance biological activity, suggesting the importance of structural modifications in optimizing therapeutic efficacy (Rajurkar & Pund, 2014).

Anticancer and Antioxidant Activities

Further research has extended to evaluating the anticancer and antioxidant properties of related compounds. Studies involving molecular docking have identified derivatives with potential anti-oxidant activity, offering insights into their mechanisms of action and facilitating the development of targeted therapies for various diseases, including cancer (Mehvish & Kumar, 2022).

Advanced Synthesis Techniques

The exploration of advanced synthesis techniques, including microwave-induced synthesis, has enabled the efficient production of fluorobenzamide derivatives with enhanced antimicrobial properties. These studies underscore the role of innovative synthetic approaches in generating compounds with significant biological activities, potentially leading to the discovery of new therapeutic agents (Desai et al., 2013).

Heterocyclic Compound Development

Research has also focused on the development of novel heterocyclic compounds, leveraging the structural backbone of benzamides to synthesize derivatives with promising biological activities. This includes the creation of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, highlighting the versatility of this chemical framework in medicinal chemistry (Flefel et al., 2018).

properties

IUPAC Name

2-chloro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2/c20-16-4-2-1-3-15(16)19(26)22-11-12-24-18(25)10-9-17(23-24)13-5-7-14(21)8-6-13/h1-10H,11-12H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWDFRARXQUEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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